molecular formula C14H17FN4O2S B2989342 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide CAS No. 1448078-61-2

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide

Cat. No. B2989342
CAS RN: 1448078-61-2
M. Wt: 324.37
InChI Key: RPGSXVWIUPSAEU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a wide range of applications, including antibiotics and diuretics .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving amines and sulfonyl chlorides .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. In the case of sulfonamides, they can undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions .

Scientific Research Applications

1. Corrosion Inhibition and Quantum Chemical Studies

A study by Kaya et al. (2016) explored the corrosion inhibition properties of certain piperidine derivatives, including sulfonamides, on iron surfaces. They used quantum chemical calculations and molecular dynamics simulations to analyze adsorption behaviors and global reactivity parameters, such as HOMO and LUMO energies, chemical hardness, and electrophilicity. These findings are relevant in understanding how sulfonamide derivatives can protect metals from corrosion, a significant concern in various industries (Kaya et al., 2016).

2. Gas-Liquid Chromatography

Vandenheuvel and Gruber (1975) discovered that dimethylformamide dialkylacetals react with primary sulfonamides to form N-dimethylaminomethylene derivatives. These compounds possess excellent properties for gas-liquid chromatographic studies, indicating the potential of sulfonamide derivatives in analytical chemistry, particularly in chromatographic applications (Vandenheuvel & Gruber, 1975).

3. Antimycobacterial Activity

Ghorab et al. (2017) synthesized a series of novel benzenesulfonamides with antimycobacterial properties. The study showed that certain compounds exhibited high activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This research underscores the potential of sulfonamide derivatives in developing new antituberculosis drugs (Ghorab et al., 2017).

4. Spectroscopic Characterization and Crystal Structures

Amim et al. (2008) focused on synthesizing and characterizing new platinum(II) dithiocarbimato complexes using benzenesulfonamide derivatives. The study provided insights into the structures of these complexes and their spectroscopic properties, contributing to the field of coordination chemistry and materials science (Amim et al., 2008).

5. Development of Antitumor Agents

Huang et al. (2001) explored the synthesis of sulfonamide derivatives as potential antitumor agents. They designed compounds with low toxicity and high antitumor activity, contributing to the ongoing search for effective cancer therapies (Huang et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For example, sulfonamide antibiotics work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .

properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c1-9-13(10(2)17-14(16-9)19(3)4)18-22(20,21)12-7-5-6-11(15)8-12/h5-8,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGSXVWIUPSAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide

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